Cas no 17110-51-9 (Cholesteryl Oleyl Carbonate)

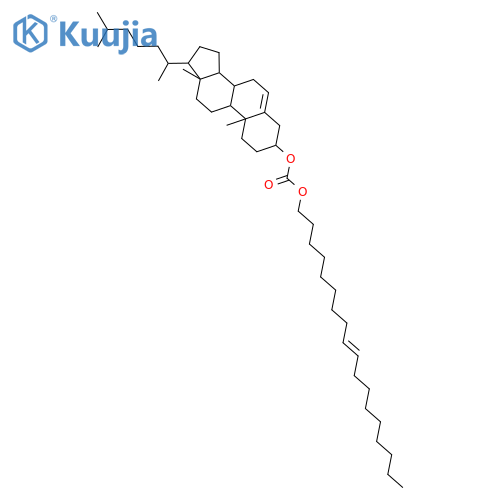

Cholesteryl Oleyl Carbonate structure

商品名:Cholesteryl Oleyl Carbonate

Cholesteryl Oleyl Carbonate 化学的及び物理的性質

名前と識別子

-

- Cholesterol oleyl carbonate

- Cholesteryl oleyl carbonate

- oleyl carbonate

- 5-CHOLESTEN-3BETA-OL 3-OLEYLCARBONATE

- chlesteryl oleyl carbonate

- cholesteric-oleyl-carbonate

- Cholesterol 9-octadecenyl carbonate

- Cholesteryl oleoyl carbonate

- Cholesteryloleylcarbanate

- cholresteryloleoylcarbonate

- COC

- Oleyl Carbonic Acid Cholesterol Ester

- Oleyl cholesteryl carbonate

- 5-Cholesten-3-yl 9-octadecenyl carbonate

- CHOLESTERYL OLEYL CARBONATE 99+%

- Cholesteryl oleyl carbonate, 99+%

- CholesterolOleylCarbonate

- [(3S,8S,9R,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,

- Cholesteryl Oleyl Carbonate

-

- MDL: MFCD00003634

- インチ: 1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/t37-,39+,40+,41-,42+,43-,45+,46-/m1/s1

- InChIKey: XMPIMLRYNVGZIA-FVPZYIPGSA-N

- ほほえんだ: O(C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

計算された属性

- せいみつぶんしりょう: 680.61100

- どういたいしつりょう: 680.611

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 49

- 回転可能化学結合数: 24

- 複雑さ: 1010

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 17.4

- トポロジー分子極性表面積: 35.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 0.9404 (rough estimate)

- ゆうかいてん: 20ºC

- ふってん: 633.49°C (rough estimate)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: 1.4960 (estimate)

- PSA: 35.53000

- LogP: 14.58710

- ひせんこうど: -23º(C=2,CHCL327ºC)

- ようかいせい: 自信がない

- じょうきあつ: 0.0±2.3 mmHg at 25°C

- 光学活性: [α]27/D −22°, c = 2 in chloroform

Cholesteryl Oleyl Carbonate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Store long-term at 2-8°C

Cholesteryl Oleyl Carbonate 税関データ

- 税関コード:29209090

Cholesteryl Oleyl Carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C432613-250mg |

Cholesteryl Oleyl Carbonate |

17110-51-9 | 250mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C432613-500mg |

Cholesteryl Oleyl Carbonate |

17110-51-9 | 500mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026450-100g |

Cholesteryl oleyl carbonate,98% |

17110-51-9 | 98% | 100g |

¥2203 | 2021-08-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0691-25g |

Cholesteryl Oleyl Carbonate |

17110-51-9 | 70.0%(LC) | 25g |

¥695.0 | 2022-06-10 | |

| TRC | C432613-2.5g |

Cholesteryl Oleyl Carbonate |

17110-51-9 | 2.5g |

$ 80.00 | 2022-06-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C132281-5g |

Cholesteryl Oleyl Carbonate |

17110-51-9 | 98% | 5g |

¥576.90 | 2023-09-03 | |

| Chemenu | CM360879-5g |

Cholesterol oleyl carbonate |

17110-51-9 | 95%+ | 5g |

$*** | 2023-03-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0691-10g |

Cholesteryl Oleyl Carbonate |

17110-51-9 | 70.0%(LC) | 10g |

¥365.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C13260-1g |

Cholesterol oleyl carbonate |

17110-51-9 | 70% | 1g |

¥68.0 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294022A-100 g |

Cholesteryl oleyl carbonate, |

17110-51-9 | ≥97% | 100g |

¥2,820.00 | 2023-07-11 |

Cholesteryl Oleyl Carbonate 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

17110-51-9 (Cholesteryl Oleyl Carbonate) 関連製品

- 15455-81-9(Cholesterol Heptyl Carbonate)

- 15455-85-3(CholesterolLaurylCarbonate)

- 15455-82-0(Cholesterol n-Octyl Carbonate)

- 15455-83-1(Cholesterol Nonyl Carbonate)

- 41371-14-6(Cholesterol Butyl Carbonate)

- 78916-25-3([(3R,8R,9R,10S,13S,14R,17S)-10,13-Dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate)

- 15455-79-5(Cholesterol Amyl Carbonate)

- 15455-80-8(Cholesterol Hexyl Carbonate)

- 23836-43-3(Cholesteryl Ethyl Carbonate)

- 127512-93-0(Cholesteryl isostearyl carbonate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量